Mycolactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

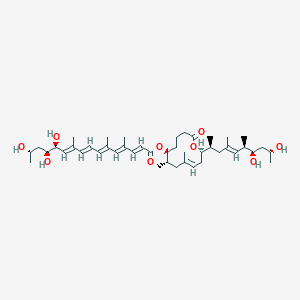

Mycolactone is a macrolide.

科学的研究の応用

Mycolactone's Role in Buruli Ulcer Formation

Mycolactone, secreted by Mycobacterium ulcerans, induces open skin lesions known as Buruli ulcers. This toxin hijacks the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled actin assembly in the cytoplasm, affecting cell adhesion and migration. In mouse models, mycolactone causes epidermal thinning and rupture, suggesting a potential for designing competitive inhibitors for therapeutic use in Buruli ulcer treatment (Guenin-Macé et al., 2013).

Mycolactone's Immunosuppressive Properties

Mycolactone exhibits immunomodulatory effects on dendritic cells (DCs), inhibiting their maturation and ability to activate T cells. This suppression of immune responses is significant in the context of Buruli ulcer, as it limits the initiation of primary immune responses and the recruitment of inflammatory cells to the infection site. Mycolactone's structural similarities to other immunosuppressive agents highlight its potential as a novel immunosuppressive agent (Coutanceau et al., 2007).

Mycolactone and T Cell Responsiveness

Mycolactone impairs T cell responsiveness by altering both early signaling and posttranslational events. It blocks cytokine production posttranscriptionally and hyperactivates the Src-family kinase, Lck, disrupting T cell responsiveness to stimulation. This distinctive mechanism makes mycolactone a unique type of T cell immunosuppressive agent (Boulkroun et al., 2009).

Mycolactone's Effect on Protein Biogenesis

Mycolactone blocks the biogenesis of a wide array of proteins by inhibiting the Sec61 translocon. This inhibition leads to proteostatic stress in the cytosol and endoplasmic reticulum, affecting cellular functions and signaling pathways. Understanding mycolactone's mechanism on Sec61 inhibition refines our knowledge of cellular processes impacted by this toxin (Morel et al., 2018).

Mycolactone's Impact on Lipid Membranes

Mycolactone interacts with lipid membranes, influencing lipid organization and potentially affecting cell functions and signaling pathways. Its surfactant properties and interaction with cholesterol allow it to reshape membranes, suggesting a role in cellular target modulation (Nitenberg et al., 2018).

Mycolactone in Immunology and Cell Biology

Mycolactone's cytotoxic and immunosuppressive activities significantly influence cellular function, impacting cell division, death, and inflammation. Understanding its mechanisms could profoundly impact our knowledge of eukaryotic cell biology, particularly in the context of Buruli ulcer disease (Hall & Simmonds, 2014).

特性

CAS番号 |

222050-77-3 |

|---|---|

製品名 |

Mycolactone |

分子式 |

C44H70O9 |

分子量 |

743 g/mol |

IUPAC名 |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,12S,13S,15S)-12,13,15-trihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C44H70O9/c1-28(13-11-14-29(2)25-39(48)40(49)27-37(10)46)21-30(3)18-20-44(51)52-41-15-12-16-43(50)53-42(19-17-31(4)22-34(41)7)35(8)24-32(5)23-33(6)38(47)26-36(9)45/h11,13-14,17-18,20-21,23,25,33-42,45-49H,12,15-16,19,22,24,26-27H2,1-10H3/b14-11+,20-18+,28-13+,29-25+,30-21+,31-17+,32-23+/t33-,34+,35+,36-,37+,38-,39+,40+,41+,42-/m1/s1 |

InChIキー |

WKTLNJXZVDLRTJ-QRRXZRELSA-N |

異性体SMILES |

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/[C@@H]([C@H](C[C@H](C)O)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C |

SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

正規SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

同義語 |

mycolactone |

製品の起源 |

United States |

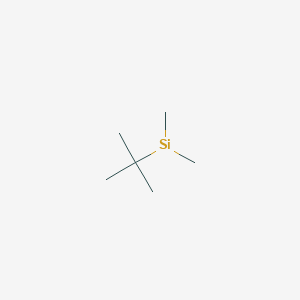

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)